molecular formula C22H20O3 B14266701 4-[Bis(benzyloxy)methyl]benzaldehyde CAS No. 183809-60-1

4-[Bis(benzyloxy)methyl]benzaldehyde

Cat. No.: B14266701
CAS No.: 183809-60-1
M. Wt: 332.4 g/mol
InChI Key: WCBJFYYCPFHZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Bis(benzyloxy)methyl]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with two benzyloxy groups at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bis(benzyloxy)methyl]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone under reflux conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-[Bis(benzyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4-[Bis(benzyloxy)methyl]benzoic acid.

    Reduction: Formation of 4-[Bis(benzyloxy)methyl]benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-[Bis(benzyloxy)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Bis(benzyloxy)methyl]benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield various products. The benzyloxy groups can stabilize reaction intermediates through resonance, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

    4-Benzyloxybenzaldehyde: Similar structure but with only one benzyloxy group.

    3,4-Dibenzyloxybenzaldehyde: Contains two benzyloxy groups but at different positions on the benzene ring.

    4-Methylbenzaldehyde: Contains a methyl group instead of benzyloxy groups.

Uniqueness: 4-[Bis(benzyloxy)methyl]benzaldehyde is unique due to the presence of two benzyloxy groups, which can significantly influence its chemical reactivity and stability compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications.

Properties

CAS No.

183809-60-1

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

4-[bis(phenylmethoxy)methyl]benzaldehyde

InChI

InChI=1S/C22H20O3/c23-15-18-11-13-21(14-12-18)22(24-16-19-7-3-1-4-8-19)25-17-20-9-5-2-6-10-20/h1-15,22H,16-17H2

InChI Key

WCBJFYYCPFHZPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(C2=CC=C(C=C2)C=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.